

# Ivaltinostat (CG-200745): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Ivaltinostat |           |  |  |
| Cat. No.:            | B1684661     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ivaltinostat** (also known as CG-200745) is a potent, orally active, hydroxamate-based panhistone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, **Ivaltinostat** modulates the acetylation status of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on **Ivaltinostat**, serving as a valuable resource for researchers in oncology and drug development.

## **Chemical Structure and Properties**

**Ivaltinostat** is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

**Chemical Structure:** 

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide[1]

Table 1: Physicochemical Properties of Ivaltinostat (CG-200745)



| Property          | Value                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 936221-33-9 (free base)                                                                                | [1]       |
| Molecular Formula | C24H33N3O4                                                                                             | [1]       |
| Molecular Weight  | 427.54 g/mol                                                                                           | [1]       |
| IUPAC Name        | (E)-N1-(3-<br>(dimethylamino)propyl)-N8-<br>hydroxy-2-((naphthalen-1-<br>yloxy)methyl)oct-2-enediamide | [1]       |
| Appearance        | Powder                                                                                                 | [3]       |
| Synonyms          | CG-200745, CG-745                                                                                      | [1][4]    |

## **Mechanism of Action and Signaling Pathways**

**Ivaltinostat** functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[4] Additionally, **Ivaltinostat** influences the acetylation of non-histone proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

## Signaling Pathways Modulated by Ivaltinostat:

- p53 Signaling: Ivaltinostat induces the accumulation of the tumor suppressor protein p53 and promotes its acetylation. This leads to p53-dependent transactivation and enhanced expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Waf1/Cip1).[1]
   [5]
- Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases-3, -8, and -9.[1]
- Cell Cycle Arrest: Ivaltinostat has been shown to induce cell cycle arrest, particularly at the G2/M phase.[1][3]



 Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been found to induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation of specific microRNAs.[6]



Click to download full resolution via product page

**Caption:** Simplified signaling pathways affected by **Ivaltinostat**.

## **Preclinical Anti-Tumor Activity**

**Ivaltinostat** has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of Ivaltinostat (IC50 Values)



| Cell Line   | Cancer Type                                         | IC50 (µM) | Exposure Time | Reference |
|-------------|-----------------------------------------------------|-----------|---------------|-----------|
| SNU-1196    | Cholangiocarcino<br>ma                              | 0.63      | 72 hours      | [1]       |
| SNU-1196/GR | Gemcitabine-<br>Resistant<br>Cholangiocarcino<br>ma | 0.93      | 72 hours      | [1]       |
| SNU-308     | Cholangiocarcino<br>ma                              | 1.80      | 72 hours      | [1]       |

#### In Vivo Studies:

In a xenograft model of cholangiocarcinoma, **Ivaltinostat** administered orally at 30 mg/kg/day for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies. [1][6]

## **Clinical Trials and Efficacy**

**Ivaltinostat** has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents, for the treatment of various solid tumors, including pancreatic adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for Ivaltinostat



| Trial Phase | Cancer<br>Type                                         | Combinatio<br>n Therapy      | Key<br>Efficacy<br>Endpoints                                                                                       | Results                                                                                    | Reference |
|-------------|--------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Phase I/II  | Advanced Pancreatic Ductal Adenocarcino ma (PDAC)      | Gemcitabine<br>and Erlotinib | Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), Progression- Free Survival (PFS) | ORR: 25.0%,<br>DCR: 93.8%,<br>Median OS:<br>8.6 months,<br>Median PFS:<br>5.3 months       | [5][7][8] |
| Phase Ib    | Metastatic<br>Pancreatic<br>Adenocarcino<br>ma (mPDAC) | Capecitabine                 | Safety,<br>Tolerability,<br>Recommend<br>ed Phase 2<br>Dose (RP2D)                                                 | RP2D of Ivaltinostat established at 250 mg/m². Stable disease observed in 65% of patients. | [9][10]   |

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the literature for **Ivaltinostat**.

## **Cell Viability Assay (MTT Assay)**

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.





Click to download full resolution via product page

**Caption:** General workflow for a cell viability (MTT) assay.



#### Protocol:

- Cell Seeding: Plate cells at a density of 5 x 10<sup>3</sup> cells per well in a 96-well plate and incubate for 24 hours.
- Treatment: Add varying concentrations of **Ivaltinostat** to the wells.
- Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

## Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

#### Protocol:

- Cell Treatment: Treat cells with Ivaltinostat for the desired time.
- Cell Harvesting: Collect both adherent and floating cells.
- Washing: Wash the cells with phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature.



Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

## Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

#### Protocol:

- Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.
- Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]
- Staining: Stain the cellular DNA with a solution containing propidium iodide (PI) and RNase (to prevent staining of RNA).[3]
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

## **Western Blotting**

This technique is used to detect specific proteins in a sample.





Click to download full resolution via product page

Caption: Standard workflow for Western Blotting analysis.



#### Protocol:

- Protein Extraction: Lyse cells treated with Ivaltinostat to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-H3, p53, p21, caspases).
- Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

## Conclusion

**Ivaltinostat** (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have consistently demonstrated its potent anti-tumor activity across various cancer types, and clinical trials have shown encouraging results, particularly in combination therapies for pancreatic cancer. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of **Ivaltinostat** and the development of novel cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. e-trd.org [e-trd.org]
- 3. Epigenetic Modulation with HDAC Inhibitor CG200745 Induces Anti-Proliferation in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. CG200745, an HDAC inhibitor, induces anti-tumour effects in cholangiocarcinoma cell lines via miRNAs targeting the Hippo pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I/II study of ivaltinostat combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Ivaltinostat (CG-200745): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684661#ivaltinostat-cg-200745-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com